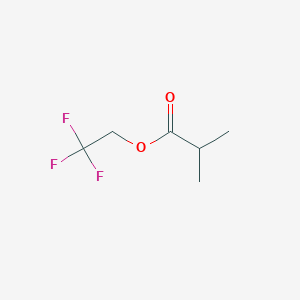

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester

Descripción general

Descripción

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester is an organic compound with the molecular formula C6H9F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties, such as its ability to act as a reagent in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester typically involves the esterification of 2-methylpropanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

Transesterification: Catalyzed by acids like sulfuric acid or bases like sodium methoxide.

Reduction: Carried out with lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: 2-methylpropanoic acid and 2,2,2-trifluoroethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: 2-methylpropanol and 2,2,2-trifluoroethanol.

Aplicaciones Científicas De Investigación

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroethyl acrylate: Another ester containing the trifluoroethyl group, used in polymer synthesis.

2,2,2-Trifluoroethyl methacrylate: Similar to the acrylate ester but with a methacrylate group, used in the production of specialty polymers.

Methyl (2,2,2-trifluoroethyl) carbonate: Used as an additive in lithium-ion batteries for improved performance.

Uniqueness

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester is unique due to its combination of the 2-methylpropanoic acid moiety and the trifluoroethyl group. This combination imparts distinct reactivity and properties that are not found in other similar compounds, making it valuable in specific synthetic and industrial applications.

Actividad Biológica

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester (CAS Number: 102096-25-3) is an organic compound characterized by its trifluoroethyl group, which imparts unique chemical properties. This compound has garnered interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and its chemical behavior.

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : Approximately 170.131 g/mol

- Appearance : Colorless liquid

The presence of the trifluoroethyl group enhances the compound's lipophilicity and electrophilicity, making it a reactive substrate in various organic transformations. Its synthesis typically involves the esterification of 2-methylpropanoic acid with 2,2,2-trifluoroethanol, usually catalyzed by sulfuric acid under reflux conditions.

Biological Activity Overview

While specific biological activity data for this compound is sparse, compounds with similar structures often exhibit notable interactions with biological systems. The trifluoroethyl group may influence enzyme-catalyzed reactions involving esters and enhance the compound's reactivity towards nucleophiles and electrophiles.

- Electrophilic Reactivity : The trifluoroethyl group increases electrophilicity, enabling the compound to participate in nucleophilic substitution reactions.

- Enzyme Interaction : Similar compounds have been studied for their roles in enzyme-catalyzed reactions, suggesting potential applications in drug development and biochemical research .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propanoic acid, 2-methyl-, methyl ester | C₅H₁₀O₂ | Lacks trifluoromethyl group; simpler reactivity |

| Propanoic acid, 3-methyl-, ethyl ester | C₆H₁₂O₂ | Different alkyl chain; less sterically hindered |

| Propanoic acid, 3-fluoro-, ethyl ester | C₅H₉F₃O₂ | Contains fluorine but lacks trifluoroethyl functionality |

| Propanoic acid, 3-bromo-, methyl ester | C₅H₉BrO₂ | Halogenated but lacks trifluoromethyl group |

The unique trifluoroethyl functionality enhances the reactivity of this compound compared to these similar compounds.

Case Studies and Research Findings

Research into related compounds has shown promising biological activities:

- Antimicrobial Properties : Some trifluoromethyl-containing esters exhibit antimicrobial activity. For instance, studies indicate that modifications in fluorinated compounds can enhance their efficacy against bacterial strains .

- Drug Development Applications : The incorporation of trifluoroethyl groups has been linked to improved pharmacokinetic properties in several FDA-approved drugs. These modifications often lead to increased potency and selectivity towards biological targets .

- Synthetic Applications : Propanoic acid derivatives are frequently used as intermediates in synthesizing more complex molecules with potential therapeutic effects. Their ability to act as electrophiles allows for diverse synthetic pathways in medicinal chemistry .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-4(2)5(10)11-3-6(7,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSNFDARIILYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449159 | |

| Record name | Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102096-25-3 | |

| Record name | Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the incorporation of 2,2,2-trifluoroethyl 2-methylpropanoate impact the properties of the concrete coating?

A1: The research demonstrates that copolymerizing 2,2,2-trifluoroethyl 2-methylpropanoate with methyl acrylate creates an emulsion suitable for concrete coating []. This emulsion, when applied to concrete, significantly increases the contact angle, indicating a more hydrophobic surface []. This increased hydrophobicity leads to a significant reduction in water absorption by the concrete []. The researchers attribute these changes to the presence of fluorine atoms in the 2,2,2-trifluoroethyl 2-methylpropanoate, contributing to the overall hydrophobicity of the copolymer [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.